molecular formula C7H11NO2 B3362400 Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate CAS No. 98431-77-7

Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate

Cat. No.: B3362400
CAS No.: 98431-77-7
M. Wt: 141.17 g/mol
InChI Key: GIBYAWAMDZXFJS-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is an ester derivative of 3,4-dihydro-2H-pyrrole-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of ethyl acetoacetate with ammonia or primary amines, followed by cyclization to form the pyrrole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products Formed:

    Oxidation: Pyrrole-2-carboxylate derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
  • 3,4-Dihydro-2H-pyran
  • Indole derivatives

Comparison: Ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its specific ester functional group and pyrrole ring structure, which confer distinct reactivity and biological activity. Compared to similar compounds like ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate, it offers different substitution patterns and potential for diverse chemical transformations .

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)6-4-3-5-8-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBYAWAMDZXFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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